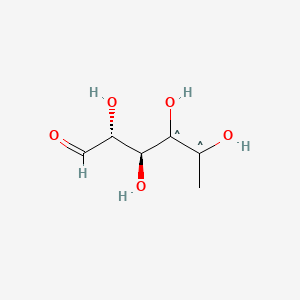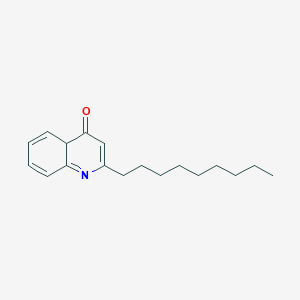
2-nonyl-4aH-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyl-4aH-quinolin-4-one is a quinolone alkaloid that has been found in various species, including Pseudomonas aeruginosa . This compound is known for its diverse biological activities, including antibacterial, antifungal, and antiviral properties . It has a molecular formula of C18H25NO and a molecular weight of 271.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nonyl-4aH-quinolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another method includes the use of palladium-catalyzed C-H bond activation and cyclization processes . These reactions typically require specific conditions such as the presence of a catalytic amount of base or acid and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-Nonyl-4aH-quinolin-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-nonyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activation of nuclear factor of activated T cells (NFAT) in Jurkat cells . This inhibition is achieved through the compound’s binding to specific sites on the target proteins, thereby preventing their activation and subsequent signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Nonyl-4aH-quinolin-4-one can be compared with other quinolone derivatives such as:
2-Nonyl-4-quinolone: Similar in structure but may have different biological activities.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the C4 position, which can influence their reactivity and biological properties.
3-Benzylidene-2-phenylquinolin-4-one: This compound has different substituents, leading to variations in its chemical and biological behavior.
Eigenschaften
Molekularformel |
C18H25NO |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2-nonyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14,16H,2-8,11H2,1H3 |
InChI-Schlüssel |
ZBVOVKJCDDXIPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


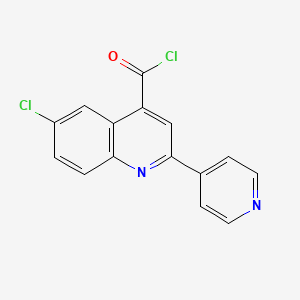
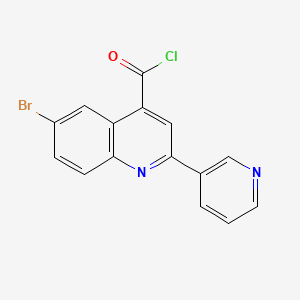

![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
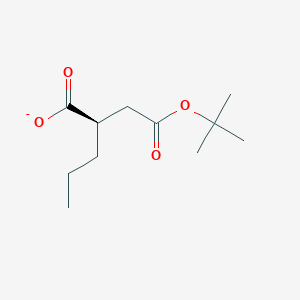
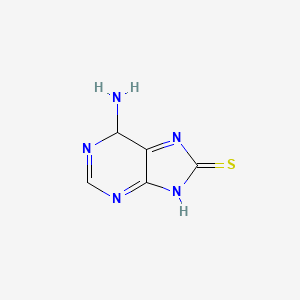
![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
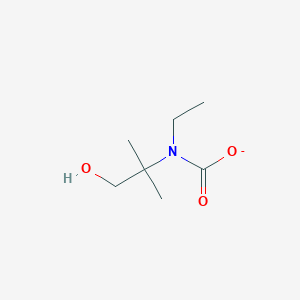
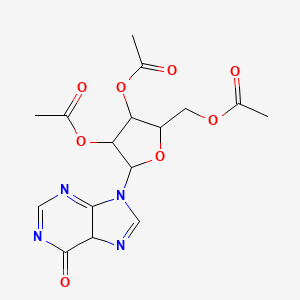
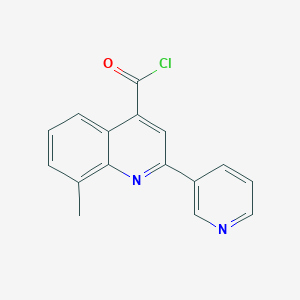
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
